

physical and chemical properties of azoxybenzene

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Compound of Interest

Compound Name: Azoxybenzene

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An In-depth Technical Guide to the Physical and Chemical Properties of **Azoxybenzene**

Introduction

Azoxybenzene ($C_{12}H_{10}N_2O$) is an aromatic organic compound characterized by the functional group $R-N=N^+(O^-)-R'$. It exists as a pale yellow crystalline solid and serves as a significant intermediate in organic synthesis, particularly for dyes, liquid crystals, and pharmaceuticals.[1][2][3][4][5] This document provides a comprehensive overview of the physical and chemical properties of **azoxybenzene**, detailed experimental protocols for its synthesis and purification, and a mechanistic exploration of its key reactions.

Physical and Molecular Properties

Azoxybenzene is a low-melting solid that is practically insoluble in water but soluble in many organic solvents like ethanol and ether.[1][6][7] The molecule can exist as cis and trans isomers, which exhibit different physical properties.[1][7] The trans-form is generally more stable. The core C_2N_2O structure of the molecule is planar, with N-N and N-O bond lengths that are nearly identical at approximately 1.23 Å.[8]

General and Physical Properties

The following table summarizes the key physical properties of **azoxybenzene**. Note that values can vary slightly between different sources.

Property	Value	Source(s)
Molecular Formula	C ₁₂ H ₁₀ N ₂ O	[1][2]
Molar Mass	198.22 g/mol	[1][2]
Appearance	Pale yellow or orange-yellow crystals/needles	[1][2][6][7]
Melting Point	32-36 °C (trans-form)	[2][6][7][9][10]
87 °C (cis-form)	[7]	
Boiling Point	Decomposes at boiling point	[1]
130 °C at 0.9 mmHg	[2][6][9][10]	
Density	1.159 g/cm ³ at 26 °C	[1][6][7][10]
Refractive Index	~1.633 - 1.652	[2][6]

Solubility

Azoxybenzene's solubility profile is critical for its application in synthesis and purification.

Solvent	Solubility Data	Source(s)
Water	Insoluble (<0.1 g/100 mL at 20 °C)	[2][6][7][11]
Ethanol (Absolute)	17.5 parts (w/w) in 100 parts of saturated solution at 16 °C	[1][7]
Ligroin	43.5 g in 100 g of ligroin at 15 °C	[7]
Ether	Soluble	[6][7]
Methanol	Soluble	[10]

Chemical Properties and Reactivity

Azoxybenzene is classified as an azo compound and exhibits reactivity characteristic of this class.^[2] It is generally stable but can decompose upon heating to emit toxic fumes of nitrogen oxides (NOx).^{[1][2]} It is combustible and its dust can form an explosive mixture in air.^{[2][11]}

Reduction

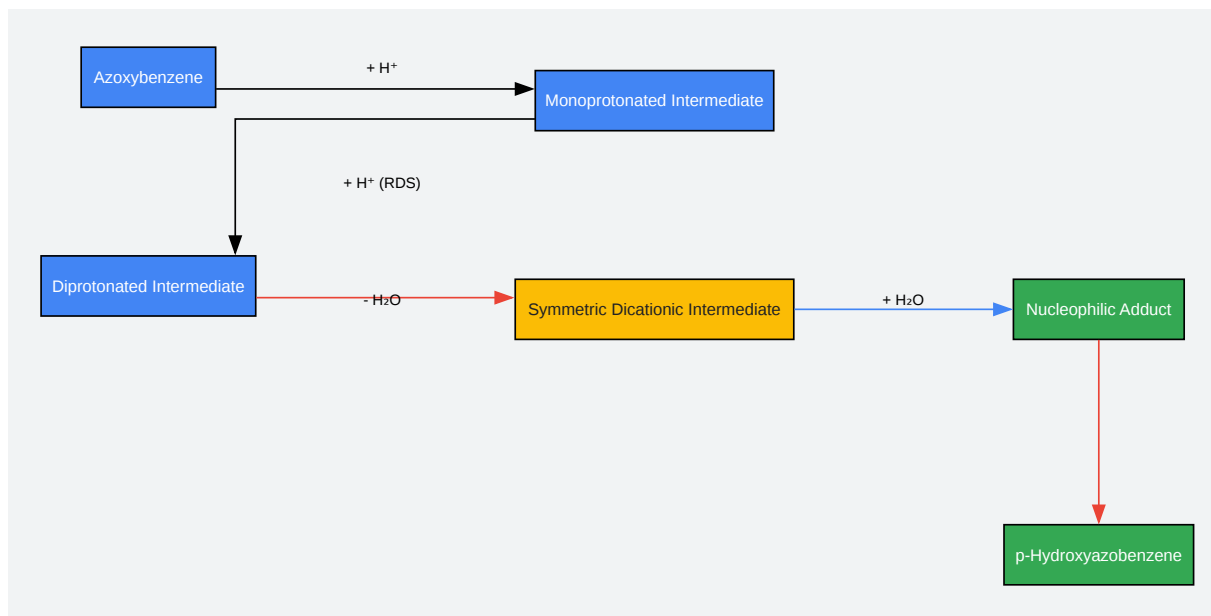
The reduction of **azoxybenzene** can yield different products depending on the reducing agent and conditions. For example, it can be reduced to azobenzene and subsequently to hydrazobenzene.^[12] The selective photocatalytic reduction of nitrobenzene can be controlled to produce **azoxybenzene**, among other products, by varying the solvent.^[13]

Oxidation

While **azoxybenzene** is an oxidation product of aniline or azobenzene, it can be further oxidized under strong conditions.^{[14][15]} However, the over-oxidation of azobenzene to **azoxybenzene** is not always straightforward, and specific catalytic systems, such as TiO₂ in ionic liquids, have been developed to achieve this transformation selectively.^[15]

Wallach Rearrangement

A cornerstone reaction of **azoxybenzene** is the Wallach rearrangement, which occurs in the presence of strong acids like sulfuric acid. This reaction converts **azoxybenzene** into p-hydroxyazobenzene.^{[16][17][18]} The mechanism is complex and believed to proceed through a symmetric dicationic intermediate.^{[16][18]} Kinetic studies show that the reaction involves a two-proton process.^[18]



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Caption: Mechanism of the Wallach Rearrangement of **Azoxybenzene**.

Experimental Protocols

Synthesis of Azoxybenzene

Multiple synthetic routes to **azoxybenzene** have been established. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations.

This is a classical method for preparing **azoxybenzene**.^{[19][20]}

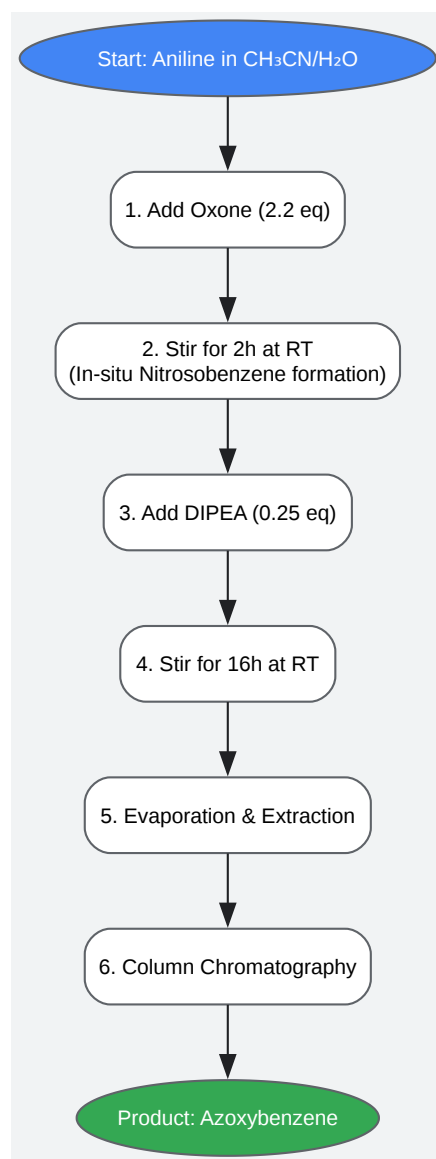
- Reagents: Nitrobenzene, Sodium Hydroxide, Methanol.
- Procedure:

- To a flask containing 40 mL of methanol, add 10 g of sodium hydroxide pellets.[\[20\]](#)
- Add 6.2 g of nitrobenzene to the methanolic NaOH solution.[\[20\]](#)
- Attach a reflux condenser and heat the mixture in a boiling water bath for 1.5 hours with stirring.[\[20\]](#) The reaction proceeds via the condensation of intermediately formed nitrosobenzene and phenylhydroxylamine.[\[8\]](#)[\[20\]](#)
- After cooling to room temperature, pour the reaction mixture into approximately 200 mL of ice-cold water to precipitate the crude product.[\[20\]](#)
- Collect the crude yellow solid by vacuum filtration.
- Recrystallize the crude product from hot 95% ethanol to obtain pure, needle-shaped crystals of **azoxybenzene**.[\[20\]](#)

This modern approach offers a sustainable route from readily available anilines.[\[21\]](#)[\[22\]](#)

- Reagents: Aniline, Oxone ($2\text{KHSO}_5 \cdot \text{KHSO}_4 \cdot \text{K}_2\text{SO}_4$), N,N-Diisopropylethylamine (DIPEA), Acetonitrile (CH_3CN), Water.
- Procedure:
 - To a solution of aniline (0.2 mmol) in a 1:1 mixture of $\text{CH}_3\text{CN}/\text{H}_2\text{O}$ (2.0 mL), add oxone (2.2 equivalents).
 - Stir the mixture at room temperature for 2 hours. This step generates nitrosobenzene in situ.[\[21\]](#)[\[22\]](#)
 - Add DIPEA (0.25 equivalents) to the reaction mixture.[\[21\]](#)[\[22\]](#)
 - Continue stirring at room temperature for an additional 16 hours.[\[21\]](#)
 - Evaporate the solvent under reduced pressure.
 - Dilute the residue with water (5 mL) and extract the product with ethyl acetate (3 x 10 mL).[\[21\]](#)

- Combine the organic layers, dry over MgSO_4 , filter, and concentrate to yield the crude product.
- Purify the crude product by flash column chromatography.[21]



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Caption: Workflow for the one-pot synthesis of **azoxybenzene** from aniline.

Purification

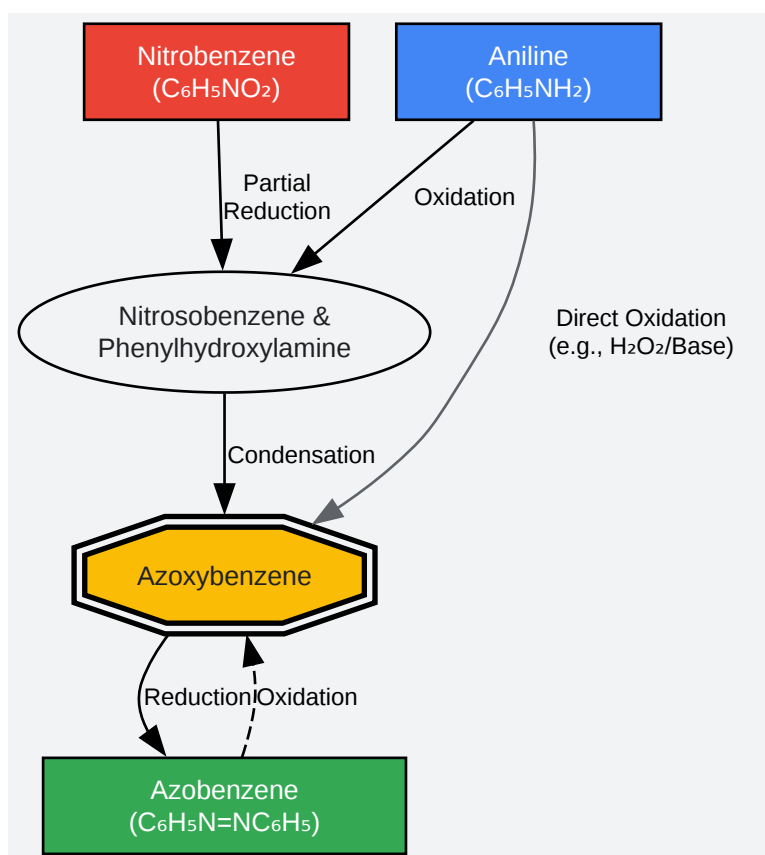
- Crystallization: The most common method for purifying **azoxybenzene** is crystallization from ethanol or methanol.[4][20] This process effectively removes impurities, yielding pale yellow

needles.

- Sublimation: For higher purity, **azoxybenzene** can be sublimed under vacuum after initial crystallization.[4]

Chemical Relationships and Transformations

Azoxybenzene is a central intermediate in the redox chemistry of phenyl-nitrogen compounds. Its formation and subsequent reactions link nitrobenzene, aniline, and azobenzene.



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Caption: Redox relationships between **azoxybenzene** and related compounds.

Safety and Handling

Azoxybenzene is moderately toxic by ingestion and skin contact and is a skin and eye irritant. [2][11] When heated to decomposition, it emits toxic fumes of NO_x . [1][2] As an azo compound, it can be detonated, particularly when sensitized by metal salts or strong acids. [2][11]

Therefore, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be used, and all manipulations should be performed in a well-ventilated fume hood.

Conclusion

Azoxybenzene is a versatile chemical with well-defined physical properties and a rich spectrum of chemical reactivity. Its synthesis from either nitrobenzene or aniline provides accessible routes for laboratory and industrial preparation. The Wallach rearrangement remains its most characteristic transformation, offering a pathway to substituted azo compounds. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective and safe utilization in research and development.

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